3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)propanamide
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Overview
Description
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)PROPANAMIDE is a complex organic compound that features a phthalimide group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)PROPANAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 4-nitroaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various nitro derivatives.
Scientific Research Applications
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phthalimide moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Compounds like N-phenylphthalimide share structural similarities.
Nitrophenyl compounds: Compounds such as 4-nitroaniline have similar functional groups.
Uniqueness
What sets 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)PROPANAMIDE apart is the combination of the phthalimide and nitrophenyl groups within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13N3O5 |
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Molecular Weight |
339.30 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C17H13N3O5/c21-15(18-11-5-7-12(8-6-11)20(24)25)9-10-19-16(22)13-3-1-2-4-14(13)17(19)23/h1-8H,9-10H2,(H,18,21) |
InChI Key |
MQYKIDQNFWQMLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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